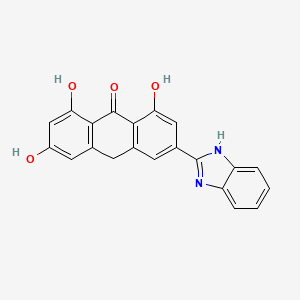
9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one: is a complex organic compound that features a unique structure combining benzimidazole and anthracene moieties. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure suggests potential for interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzimidazole moiety, which is then coupled with an anthracene derivative. The key steps include:
Preparation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Coupling with Anthracene: The benzimidazole derivative is then reacted with an anthracene derivative, typically involving a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to improve yield and purity, as well as ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the anthracene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced under appropriate conditions to modify the benzimidazole or anthracene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one is not fully understood. its structure suggests that it may interact with various molecular targets, including enzymes and receptors. The hydroxyl groups and aromatic rings can participate in hydrogen bonding and π-π interactions, which could influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: Shares the anthracene core but lacks the benzimidazole moiety.
Benzimidazole: Contains the benzimidazole structure but lacks the anthracene core.
Hydroxyanthracene Derivatives: Compounds like 1,8-dihydroxyanthracene share similar hydroxylation patterns.
Uniqueness
- The combination of benzimidazole and anthracene moieties in 3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one provides a unique structure that can exhibit distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
824421-34-3 |
|---|---|
Molecular Formula |
C21H14N2O4 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C21H14N2O4/c24-13-7-11-5-10-6-12(21-22-14-3-1-2-4-15(14)23-21)8-16(25)18(10)20(27)19(11)17(26)9-13/h1-4,6-9,24-26H,5H2,(H,22,23) |
InChI Key |
GKBMANPTODITCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)C3=NC4=CC=CC=C4N3)O)C(=O)C5=C1C=C(C=C5O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


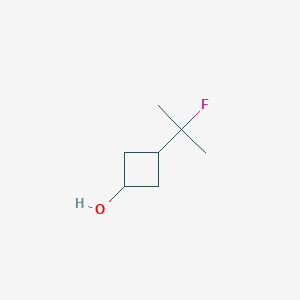
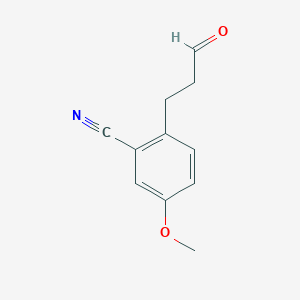
![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)

![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
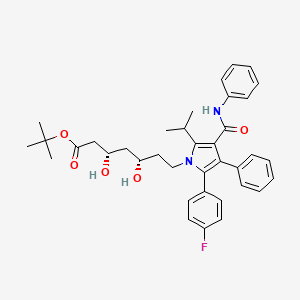

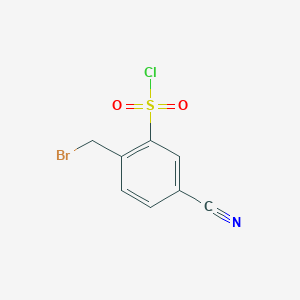
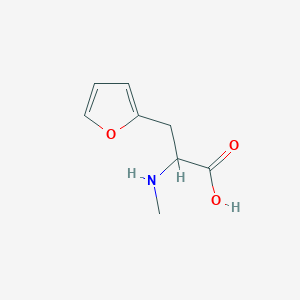
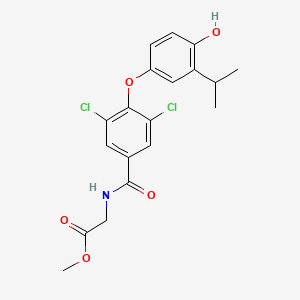
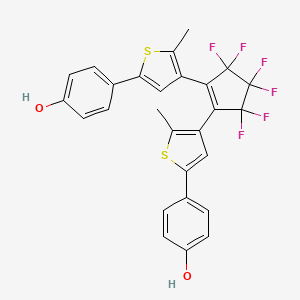
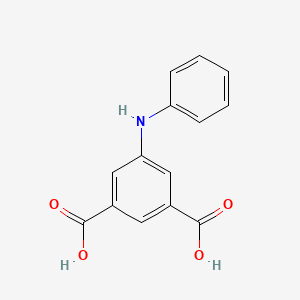
![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)

